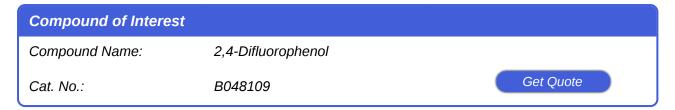


2,4-Difluorophenol CAS number 367-27-1

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **2,4-Difluorophenol** (CAS: 367-27-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorophenol is a halogenated aromatic compound with significant applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its unique electronic properties, conferred by the two fluorine atoms on the phenolic ring, make it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its physicochemical properties, synthesis methodologies, key applications, and safety information.

Physicochemical Properties

2,4-Difluorophenol is a white to off-white crystalline solid or a clear, yellow-green liquid after melting, with a faint phenolic odor.[1][2] It has limited solubility in water but is soluble in common organic solvents like ethanol and acetone.[1]

Table 1: General and Physical Properties of **2,4-Difluorophenol**



Property	Value	Source(s)
CAS Number	367-27-1	[1]
Molecular Formula	C ₆ H ₄ F ₂ O	
Molecular Weight	130.09 g/mol	
Appearance	White to off-white crystalline solid; clear yellow-green liquid after melting	
Melting Point	22.4 °C	•
Boiling Point	170 °C / 753 mmHg; 52-53 °C / 19 mmHg	
Density	1.362 g/mL at 25 °C	
Water Solubility	Slightly soluble	
рКа	8.72 ± 0.18	
Refractive Index (n20/D)	1.486	
Flash Point	57 °C (134.6 °F) - closed cup	

Table 2: Thermodynamic and Computational Properties of 2,4-Difluorophenol

Property	Value	Source(s)
Enthalpy of Vaporization (ΔvapH°)	58.80 ± 0.90 kJ/mol	
Enthalpy of Fusion (ΔfusH°)	16.89 kJ/mol	
Octanol/Water Partition Coefficient (logPoct/wat)	1.670	_
Ionization Energy (IE)	8.98 ± 0.02 eV	-

Spectroscopic Data



Spectroscopic analysis is crucial for the identification and characterization of **2,4- Difluorophenol**.

- Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are available for structural elucidation.
- Mass Spectrometry (MS): GC-MS data confirms the molecular weight of 130 g/mol .
- Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available, providing information about the functional groups present.
- Raman Spectroscopy: Raman spectra have also been documented.

Synthesis Methodologies

Several methods exist for the synthesis of **2,4-Difluorophenol**. Industrial production has historically involved diazotization and refluorination of aminophenols or multi-step processes starting from chlorinated nitrobenzene, though these methods often suffer from low yields and significant waste generation. More modern and efficient methods are now preferred.

Synthesis from 2,4-Difluorophenylboronic Acid

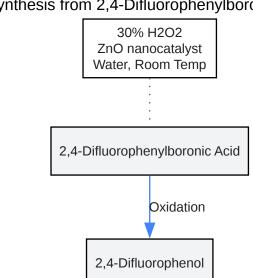
This method provides a straightforward route to **2,4-Difluorophenol** under mild conditions.

Experimental Protocol:

- In a 50 mL round-bottomed flask, combine 2,4-difluorophenylboronic acid (1 mmol), 30% aqueous hydrogen peroxide (H₂O₂) solution (0.2 mL), and zinc oxide (ZnO) nanocatalyst (5 mol%).
- Add 2 mL of water to the mixture.
- Stir the mixture at room temperature under aerobic conditions.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with 20 mL of water.



- Extract the product with ether (3 x 20 mL).
- · Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield **2,4-Difluorophenol**.



Synthesis from 2,4-Difluorophenylboronic Acid

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Caption: Oxidation of arylboronic acid to phenol.

Direct Fluorination of Phenol

This method involves the direct fluorination of phenol using fluorine gas, often under photocatalytic conditions to improve yield and reduce byproducts.

Experimental Protocol:

- Add 30 kg of solid phenol to a reaction kettle.
- Heat the kettle using hot water to 40-50 °C to completely melt the phenol and begin stirring.
- Introduce a fluorine-nitrogen gas mixture into the reaction kettle.
- Irradiate the reaction mixture with ultraviolet (UV) light and allow the reaction to proceed for 5 hours.



• This process is advantageous as it does not require a solvent or catalyst, leading to high conversion rates and efficient use of fluorine gas.

Reaction Setup Solid Phenol Heating (40-50°C) Melted Phenol Reactant Feed **Fluori** nation Introduce F2/N2 Gas UV Light Irradiation (5h) 2,4-Difluorophenol Product

Direct Fluorination Workflow

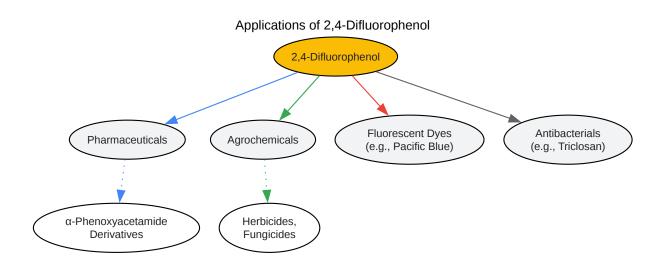
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Caption: Photocatalytic fluorination of phenol.



Applications in Research and Drug Development

- **2,4-Difluorophenol** serves as a key intermediate in the synthesis of a wide array of commercially important molecules.
- Pharmaceuticals: It is a crucial building block for various pharmaceutical compounds. For example, it is used in the synthesis of new α-Phenoxyacetamide derivatives which act as inhibitors of the type III secretion system in the gram-negative bacteria Pseudomonas aeruginosa PAO1. It also serves as a starting reagent for the synthesis of 4,6-difluoro-5,7-dihydroxytryptamine.
- Agrochemicals: The compound is a precursor for herbicides, fungicides, and insecticides.
- Dyes and Materials: It is used in the synthesis of the fluorinated fluorescent dye 3-carboxy-6,8-difluoro-7-hydroxycoumarin, also known as Pacific Blue.
- Antibacterial Agents: It can be used in the preparation of broad-spectrum antibacterial agents like triclosan.



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Caption: Key application areas for **2,4-Difluorophenol**.



Safety and Toxicological Profile

2,4-Difluorophenol is a hazardous chemical that requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Information



Category	Code	Description	Source(s)
Hazard Statements	H302	Harmful if swallowed	
H312	Harmful in contact with skin	_	·
H315	Causes skin irritation	_	
H318	Causes serious eye damage	_	
H332	Harmful if inhaled	_	
H335	May cause respiratory irritation		
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/va pors/spray	
P270	Do not eat, drink or smoke when using this product		
P280	Wear protective gloves/protective clothing/eye protection/face protection		
P301+P317	IF SWALLOWED: Get medical help	-	
P302+P352	IF ON SKIN: Wash with plenty of water	-	
P305+P354+P338	IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if	_	



	present and easy to do. Continue rinsing
P403+P233	Store in a well- ventilated place. Keep
	container tightly closed

First-Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.
- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Call a physician immediately and clean the mouth with water.

Handling and Storage: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a closed system. Store in a flammables area, away from heat, sparks, and open flames. Keep containers tightly closed. Incompatible with strong oxidizing agents and strong bases. Personal Protective Equipment (PPE) should include safety goggles, protective gloves, and a respirator if exposure limits are exceeded.

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